[6-(3-chloro-4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](piperidin-1-yl)methanone
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Overview
Description
1-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug design and development .
Preparation Methods
The synthesis of 1-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with various substituted phenyl isothiocyanates. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use as an anticancer, anti-inflammatory, and neuroprotective agent
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its therapeutic effects. The exact mechanism of action may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazines and triazole derivatives such as fluconazole, voriconazole, and trazodone. Compared to these compounds, 1-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE may exhibit unique pharmacological properties due to its specific structural features .
Properties
Molecular Formula |
C23H24ClN5O2S |
---|---|
Molecular Weight |
470.0 g/mol |
IUPAC Name |
[6-(3-chloro-4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C23H24ClN5O2S/c1-31-18-11-10-16(14-17(18)24)19-20(22(30)28-12-6-3-7-13-28)32-23-26-25-21(29(23)27-19)15-8-4-2-5-9-15/h2,4-5,8-11,14,19-20,27H,3,6-7,12-13H2,1H3 |
InChI Key |
OSRODQQIGALEBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)N5CCCCC5)Cl |
Origin of Product |
United States |
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